3-(2-(Chloromethyl)pyrrolidin-1-ylsulfonyl)-5-fluoropyridine
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Overview
Description
3-(2-(Chloromethyl)pyrrolidin-1-ylsulfonyl)-5-fluoropyridine is a complex organic compound that features a pyrrolidine ring, a sulfonyl group, and a fluoropyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Chloromethyl)pyrrolidin-1-ylsulfonyl)-5-fluoropyridine typically involves multiple steps, starting with the preparation of the pyrrolidine ring. The pyrrolidine ring can be synthesized through various methods, including the ring construction from different cyclic or acyclic precursors . The sulfonyl group is then introduced through sulfonation reactions, and the fluoropyridine moiety is added via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(2-(Chloromethyl)pyrrolidin-1-ylsulfonyl)-5-fluoropyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while substitution of the chloromethyl group can produce various substituted derivatives.
Scientific Research Applications
3-(2-(Chloromethyl)pyrrolidin-1-ylsulfonyl)-5-fluoropyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-(Chloromethyl)pyrrolidin-1-ylsulfonyl)-5-fluoropyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine derivatives and sulfonyl-containing compounds, such as:
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
- Prolinol
Uniqueness
What sets 3-(2-(Chloromethyl)pyrrolidin-1-ylsulfonyl)-5-fluoropyridine apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the fluoropyridine moiety, in particular, can enhance its binding affinity and selectivity for certain biological targets .
Properties
IUPAC Name |
3-[2-(chloromethyl)pyrrolidin-1-yl]sulfonyl-5-fluoropyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClFN2O2S/c11-5-9-2-1-3-14(9)17(15,16)10-4-8(12)6-13-7-10/h4,6-7,9H,1-3,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFXPNASULACFFJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CN=CC(=C2)F)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClFN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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